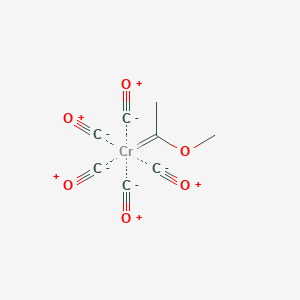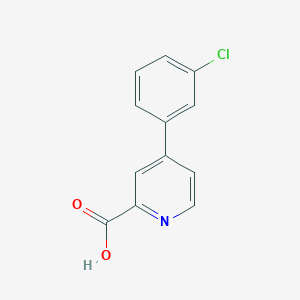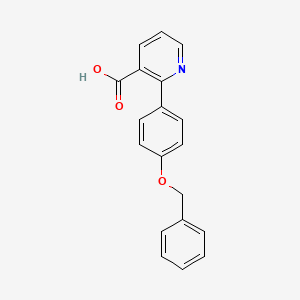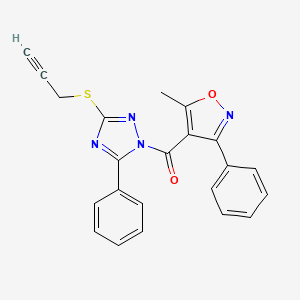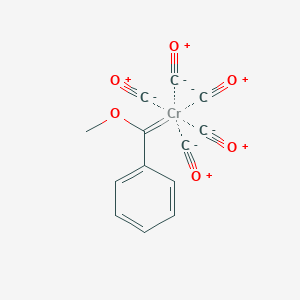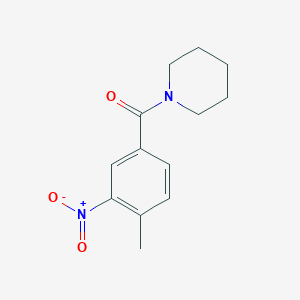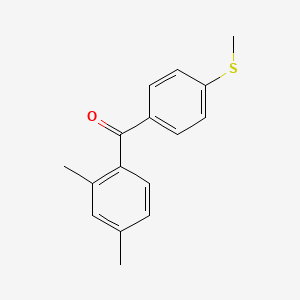![molecular formula C12H14Cl2FNO4S B6363473 2,2-dichloro-N-[3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide CAS No. 887574-74-5](/img/structure/B6363473.png)
2,2-dichloro-N-[3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide
Übersicht
Beschreibung
2,2-Dichloro-N-[3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide, also known as Florfenicol, is a synthetic antibiotic used primarily in veterinary medicine. It is a derivative of thiamphenicol and is known for its broad-spectrum antibacterial activity. This compound is particularly effective against a variety of Gram-positive and Gram-negative bacteria, making it a valuable tool in the treatment of bacterial infections in animals .
Wirkmechanismus
Target of Action
The primary target of 2,2-dichloro-N-[3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide, also known as Florfenicol, is the 50S subunit of the bacterial ribosome . This subunit plays a crucial role in protein synthesis within the bacterial cell.
Mode of Action
Florfenicol acts by binding to the 50S subunit of the bacterial ribosome , thereby inhibiting peptidyl transferase activity . This action blocks the transpeptidation reaction, leading to the inhibition of protein chain elongation . By selectively acting on the 70S ribosome, which is a component of the bacterial cell, it alters and interferes with the function of peptidyl transferase, thereby doubly interfering with bacterial protein synthesis .
Biochemical Pathways
The action of Florfenicol affects the protein synthesis pathway in bacteria. By inhibiting the peptidyl transferase enzyme, it prevents the transfer of amino acids to the growing peptide chain, thereby disrupting protein synthesis . This disruption affects the growth and multiplication of the bacteria, leading to its eventual death.
Pharmacokinetics
It is known that florfenicol is rapidly absorbed and widely distributed in the body after administration
Result of Action
The result of Florfenicol’s action is the inhibition of bacterial growth and multiplication . By interfering with protein synthesis, Florfenicol prevents bacteria from producing essential proteins, which are necessary for their growth and reproduction. This leads to the death of the bacteria, thereby treating the infection.
Action Environment
The action, efficacy, and stability of Florfenicol can be influenced by various environmental factors For instance, the presence of other bacteria, the pH of the environment, and the presence of other drugs can all impact the effectiveness of Florfenicol.
Biochemische Analyse
Biochemical Properties
2,2-Dichloro-N-[3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide plays a crucial role in inhibiting bacterial protein synthesis. It interacts with the 50S ribosomal subunit of bacteria, preventing the formation of the 70S ribosome, which is essential for protein synthesis . This interaction inhibits the activity of peptidyl transferase, an enzyme critical for the elongation of the peptide chain during translation. By blocking this enzyme, the compound effectively halts bacterial growth and replication.
Cellular Effects
The effects of this compound on cells are profound. It primarily targets bacterial cells, leading to the inhibition of protein synthesis and subsequent cell death . In mammalian cells, the compound has been shown to have minimal effects, making it a safe option for treating bacterial infections in animals. At higher concentrations, it can cause temporary side effects such as reduced appetite and mild gastrointestinal disturbances in livestock .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the 50S ribosomal subunit of bacteria . This binding prevents the proper alignment of the ribosome, inhibiting the peptidyl transferase activity necessary for peptide bond formation. The compound’s fluorine and methylsulfonyl groups enhance its binding affinity and specificity for the bacterial ribosome, making it highly effective against a broad spectrum of bacterial pathogens .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and efficacy of this compound have been well-documented. The compound remains stable under standard storage conditions and retains its antimicrobial activity over extended periods . Long-term studies have shown that it does not degrade significantly, ensuring consistent results in both in vitro and in vivo experiments . Prolonged exposure to light and high temperatures can lead to gradual degradation, reducing its effectiveness .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At therapeutic doses, the compound effectively treats bacterial infections without causing significant adverse effects . At higher doses, it can lead to toxic effects such as reduced feed intake, dehydration, and mild gastrointestinal disturbances . It is crucial to adhere to recommended dosages to avoid these adverse effects and ensure the compound’s efficacy.
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The compound is initially oxidized by cytochrome P450 enzymes, followed by conjugation with glucuronic acid or sulfate . These metabolic processes enhance the compound’s solubility, facilitating its excretion via the kidneys . The metabolic pathways ensure that the compound is efficiently cleared from the body, minimizing the risk of accumulation and toxicity.
Transport and Distribution
Within cells and tissues, this compound is transported primarily via passive diffusion . The compound’s lipophilic nature allows it to cross cell membranes easily, leading to widespread distribution in various tissues . It binds to plasma proteins, which aids in its transport and prolongs its half-life in the bloodstream . The compound’s distribution is extensive, reaching therapeutic concentrations in target tissues such as the lungs, liver, and kidneys .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm of bacterial cells . Here, it interacts with the ribosomes to inhibit protein synthesis . In mammalian cells, the compound does not accumulate significantly, reducing the risk of off-target effects . The presence of specific targeting signals or post-translational modifications that direct the compound to particular cellular compartments has not been extensively studied .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dichloro-N-[3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide involves several steps. One common method includes the fluorination of thiamphenicol to produce Florfenicol. The reaction typically involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using similar fluorination techniques. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards required for veterinary use .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorinated positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2-Dichloro-N-[3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a model compound in studying fluorination reactions and the effects of fluorine substitution on biological activity.
Biology: Investigated for its antibacterial properties and mechanisms of resistance in various bacterial strains.
Medicine: Primarily used in veterinary medicine to treat respiratory and gastrointestinal infections in livestock and aquaculture.
Vergleich Mit ähnlichen Verbindungen
Thiamphenicol: A chlorinated derivative with similar antibacterial properties but less potent.
Chloramphenicol: An older antibiotic with a broader spectrum but associated with severe side effects such as aplastic anemia.
Fluorothiamphenicol: Another fluorinated derivative with similar properties but different pharmacokinetics.
Uniqueness: 2,2-Dichloro-N-[3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide is unique due to its fluorine substitution, which enhances its antibacterial activity and reduces the likelihood of resistance development compared to its analogs .
Eigenschaften
IUPAC Name |
2,2-dichloro-N-[3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2FNO4S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-15)16-12(18)11(13)14/h2-5,9-11,17H,6H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIRNRDRBQJXIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)C(Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90860958 | |
| Record name | 2,2-Dichloro-N-{3-fluoro-1-hydroxy-1-[4-(methanesulfonyl)phenyl]propan-2-yl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90860958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


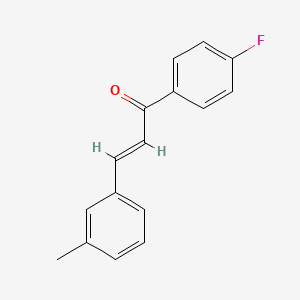
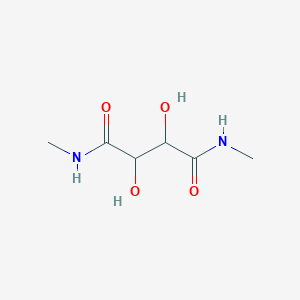
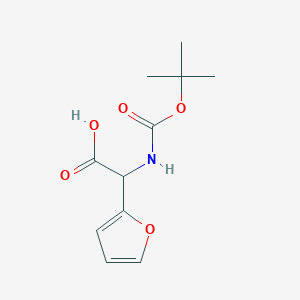
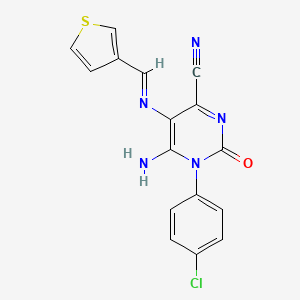
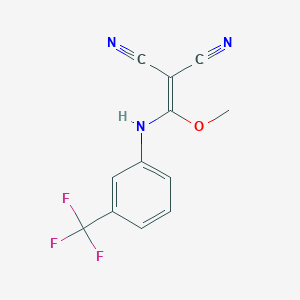
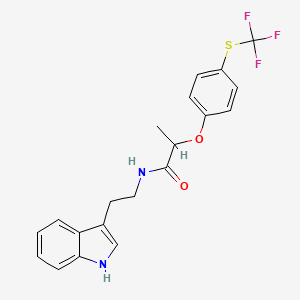
![1-(Phenylcarbonyl)-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6363437.png)
